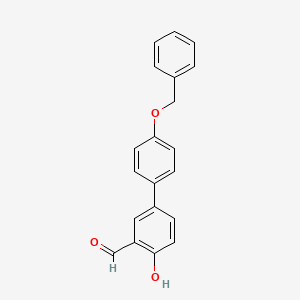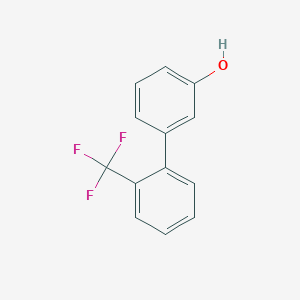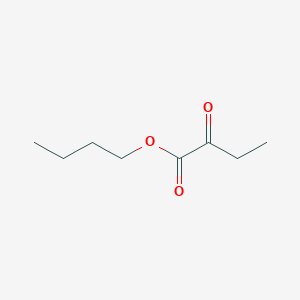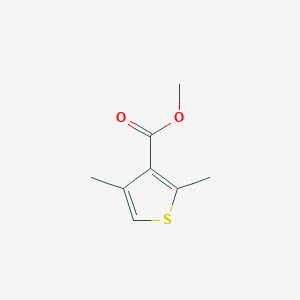
Methyl 2,4-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dimethylthiophene-3-carboxylate (MDMC) is a synthetically produced compound that has been used in a variety of scientific applications. It is a colorless liquid with a mild odor, and is soluble in water and alcohols. MDMC is a versatile compound that can be used as a reagent, solvent, and catalyst. It has also been used in biochemical and physiological studies due to its unique properties.
科学的研究の応用
Methyl 2,4-dimethylthiophene-3-carboxylate is widely used in a variety of scientific applications. It is often used as a reagent for the synthesis of organic compounds, as a solvent for extraction processes, and as a catalyst for various chemical reactions. It is also useful in biochemical and physiological studies due to its unique properties. For example, it has been used to study the effect of drugs on the nervous system and to investigate the mechanism of action of various drugs.
作用機序
Methyl 2,4-dimethylthiophene-3-carboxylate has several mechanisms of action. It acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters. It also acts as an antagonist of NMDA receptors, which are involved in the regulation of excitatory neurotransmission. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects
Methyl 2,4-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be beneficial for mood and cognitive functions. Additionally, it has been demonstrated to reduce anxiety and improve sleep quality in animal studies. It has also been reported to have anti-inflammatory and anti-oxidant effects, which may be beneficial for overall health.
実験室実験の利点と制限
Methyl 2,4-dimethylthiophene-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and has a relatively low boiling point, which makes it suitable for use in a variety of chemical reactions. On the other hand, Methyl 2,4-dimethylthiophene-3-carboxylate is not very soluble in water, and it can be difficult to isolate from a reaction mixture.
将来の方向性
The potential future directions for Methyl 2,4-dimethylthiophene-3-carboxylate are numerous. For example, further research could be conducted to investigate the effects of Methyl 2,4-dimethylthiophene-3-carboxylate on other neurotransmitter systems, such as GABA and glutamate. Additionally, research could be conducted to explore the potential therapeutic applications of Methyl 2,4-dimethylthiophene-3-carboxylate, such as its use in the treatment of depression and anxiety. Finally, Methyl 2,4-dimethylthiophene-3-carboxylate could be further studied for its potential as an antioxidant and anti-inflammatory agent.
合成法
Methyl 2,4-dimethylthiophene-3-carboxylate is synthesized by reacting 2,4-dimethylthiophene with methyl chloroformate in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is typically conducted at a temperature of 40-50°C and can be completed within 2-4 hours. The product is then isolated by distillation and purified by column chromatography.
特性
IUPAC Name |
methyl 2,4-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)8(9)10-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOWMSOHAQHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

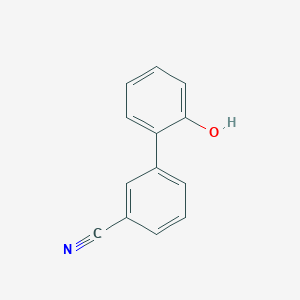
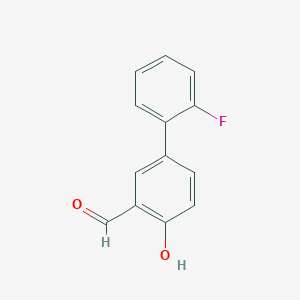
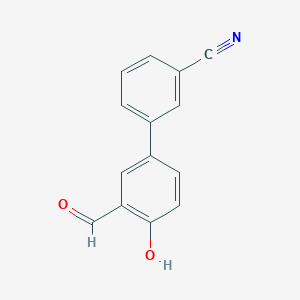
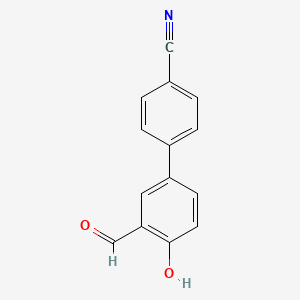
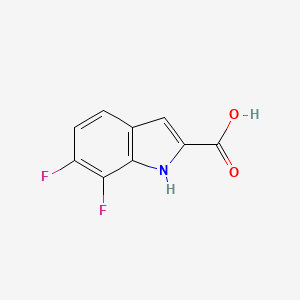
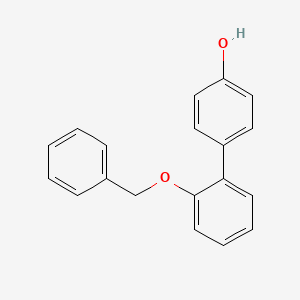
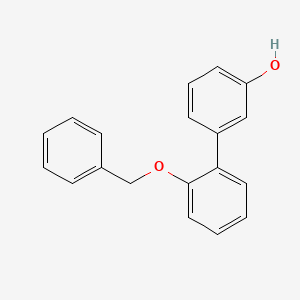
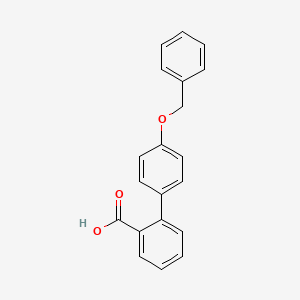
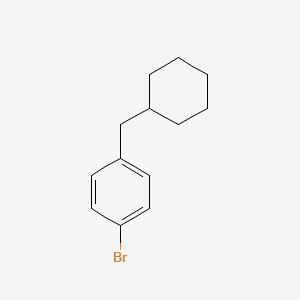
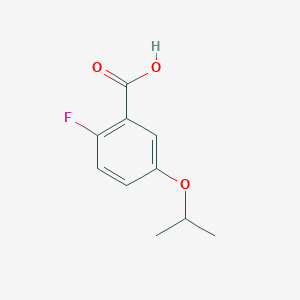
![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
